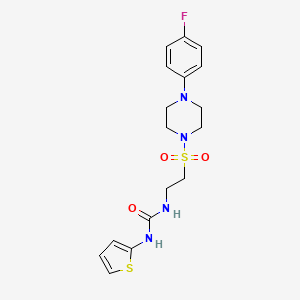

1-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea

Description

1-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group, a sulfonylethyl linker, and a urea moiety connected to a thiophen-2-yl group. The sulfonyl group enhances metabolic stability, while the thiophene ring may contribute to π-π interactions in biological targets. Although direct synthetic or biological data for this compound are absent in the provided evidence, structurally analogous compounds (e.g., those with piperazine-sulfonamide or urea-thiophene motifs) highlight its possible applications in antiviral or neuropharmacological research .

Properties

IUPAC Name |

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O3S2/c18-14-3-5-15(6-4-14)21-8-10-22(11-9-21)27(24,25)13-7-19-17(23)20-16-2-1-12-26-16/h1-6,12H,7-11,13H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYUNZPVCZEYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound featuring a piperazine moiety, a thiophene ring, and a sulfonamide functional group. This compound has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure can be represented as follows:

Key Features

- Piperazine Ring : Known for its ability to interact with various biological targets.

- Fluorophenyl Group : Enhances lipophilicity and stability.

- Thiophene Ring : Contributes to the compound's electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Antimicrobial Activity : Potential effectiveness against various bacterial strains.

- Enzyme Inhibition : Inhibits certain enzymes linked to disease processes.

Anticancer Activity

A study reported that compounds with similar structures showed significant inhibition of cancer cell lines. The compound's mechanism of action may involve the inhibition of specific signaling pathways critical for tumor growth. For instance, compounds containing piperazine and thiophene moieties have been documented to exhibit cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1 .

Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound displayed antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics, indicating superior efficacy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. The IC50 values for enzyme inhibition were notably low, suggesting strong inhibitory potential. For example, similar compounds have shown IC50 values in the low micromolar range, indicating their potential as therapeutic agents .

Case Study 1: Anticancer Activity

In a recent study, a related piperazine derivative was tested for its anticancer properties. The compound demonstrated a dose-dependent inhibition of cell growth in several cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of compounds similar to this compound. Results indicated that modifications to the thiophene ring could significantly enhance antibacterial activity, making it a promising candidate for further development .

Comparative Analysis

The following table summarizes the biological activities and potency of selected compounds related to this compound:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

- Biological Targets : While 81.8 and related compounds are tested against viruses, JJC8-088 focuses on dopamine transporters, indicating divergent therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(thiophen-2-yl)urea?

- Methodological Answer : The synthesis involves sequential nucleophilic substitution and urea formation. First, react 4-(4-fluorophenyl)piperazine with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl group. Next, conjugate the sulfonated intermediate with a thiophene-2-yl urea precursor via carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification is typically achieved through column chromatography using gradients of ethyl acetate and hexane .

Q. How can the crystal structure and conformational stability of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters such as bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds) are analyzed using software like SHELX or OLEX2. For example, triclinic crystal systems (space group P1) with unit cell dimensions (e.g., a = 8.9168 Å, b = 10.7106 Å) have been reported for analogous piperazine-sulfonyl derivatives .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and antimicrobial testing (e.g., MIC determination for bacterial/fungal strains). For receptor-targeted studies, competitive binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) are recommended due to structural similarity to known piperazine-based ligands .

Advanced Research Questions

Q. How can stability studies under varying pH and temperature conditions be designed?

- Methodological Answer : Conduct forced degradation studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. For hydrolytic stability, store samples at 40°C/75% RH and analyze by LC-MS for byproducts .

Q. What strategies resolve contradictions in reported bioactivity data for urea-piperazine derivatives?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3).

- Structural Confounders : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) using molecular docking (e.g., AutoDock Vina) to identify key binding interactions.

- Dose-Response Validation : Perform IC50/EC50 determinations across multiple replicates and cell lines .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varying piperazine substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) and evaluate potency shifts.

- Urea Linker Optimization : Replace the thiophene moiety with other heterocycles (e.g., furan, pyridine) and assess solubility/logP changes via shake-flask or HPLC methods.

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to align active/inactive analogs and identify critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.